3-Methylthiophene-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylthiophene-2-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDNOCNXOSFLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3 Methylthiophene 2 Thiol
Established Synthetic Routes and Reaction Mechanisms
Cyclization Reactions in Thiol Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the thiophene (B33073) ring system. These methods typically involve the formation of the heterocyclic ring from acyclic precursors containing the necessary carbon and sulfur atoms. The synthesis may involve cyclization steps where precursors undergo transformations in the presence of acids or bases to form the desired thiol structure.
One notable approach involves the reaction of compounds containing a 1,4-dicarbonyl moiety with a sulfurizing agent like phosphorus pentasulfide, a method known as the Paal-Knorr thiophene synthesis. scribd.com Variations of this approach can be tailored to introduce the methyl and thiol substituents at the desired positions.
Another strategy employs the reaction of acetylenic ketones with methyl thioglycolate in the presence of a base like cesium carbonate. This method proceeds through a cyclization reaction to yield substituted thiophenes. researchgate.net Furthermore, metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates provides a regioselective and atom-economical route to thiophene derivatives. researchgate.netmdpi.com The mechanism generally involves the activation of the triple bond by a metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur-containing group. mdpi.com
Michael Addition Strategies and Isomer Control
Michael addition reactions represent a powerful tool for the construction of the thiophene ring with precise control over the substitution pattern. srce.hr This strategy typically involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. srce.hr For the synthesis of 3-methylthiophene-2-thiol, a common route involves the Michael addition of a mercaptoacetaldehyde (B1617137) derivative to methyl vinyl ketone or its derivatives. google.comgoogleapis.com Careful control of the reaction conditions is crucial to ensure the formation of the desired isomerically pure product. google.comgoogleapis.com
The process can be summarized by the reaction of a mercaptoacetaldehyde dialkyl acetal (B89532) or mercaptoacetaldehyde itself with methyl vinyl ketone in the presence of a base. google.com This initial Michael adduct, a 3-oxobutylmercaptoacetaldehyde or its dialkyl acetal, then undergoes further transformations, including cyclization, to yield the thiophene ring. google.com The choice of reactants and the reaction pathway can influence the final product, with some routes requiring a subsequent dehydrogenation step to form the aromatic thiophene ring. google.com
| Michael Donor | Michael Acceptor | Key Intermediate |
| Mercaptoacetaldehyde or its dialkyl acetal | Methyl vinyl ketone | 3-Oxobutylmercaptoacetaldehyde or its dialkyl acetal |
| Mercaptoacetaldehyde or its dialkyl acetal | 3-Butyn-2-one | 3-Oxobut-1-enylmercaptoacetaldehyde or its dialkyl acetal |
Synthesis from Mercaptoacetaldehyde Derivatives
The synthesis of 3-methylthiophene-2-carboxaldehyde, a direct precursor to this compound, can be achieved starting from mercaptoacetaldehyde derivatives. google.comgoogleapis.com A key process involves the reaction of a dialkyl acetal of 2-mercaptoacetaldehyde with methyl vinyl ketone or a related compound. google.comgoogleapis.com
An improved process for preparing the necessary dialkyl acetals of 2-mercaptoacetaldehyde involves reacting an alkyl vinyl ether with sulfur chloride. This produces a bis(2-chloro-2-alkoxyethyl)disulfide, which is then treated with an alcohol to form a bis(2,2-dialkoxyethyl)disulfide. Subsequent reduction under alkaline conditions yields the alkali metal salt of 2-mercaptoacetaldehyde acetal, a valuable intermediate. google.com
These mercaptoacetaldehyde derivatives then undergo a Michael addition with compounds like methyl vinyl ketone or 3-butyn-2-one, followed by cyclization and other necessary transformations to yield 3-methylthiophene-2-carboxaldehyde. google.com
Conversion from Thiophene-2-carboxaldehyde Precursors
This compound can be prepared from 3-methylthiophene-2-carboxaldehyde. This aldehyde precursor is synthetically accessible through various routes. google.comgoogleapis.comsigmaaldrich.comchemicalbook.com One method involves the direct formylation of 3-methylthiophene (B123197), although this can sometimes lead to mixtures of isomers. google.com
A more controlled synthesis of 3-methylthiophene-2-carboxaldehyde involves the reaction of 3-methyl-2-thienyl magnesium bromide with N,N-dimethylformamide. googleapis.com Another approach utilizes the reaction of 3-methylthiophene with dichloromethyl methyl ether in the presence of a Friedel-Crafts catalyst. googleapis.com
Once 3-methylthiophene-2-carboxaldehyde is obtained, it can be converted to the corresponding thiol. This transformation can be achieved through various standard organic reactions. For instance, baker's yeast has been investigated for its capacity to generate thiols from cysteine-aldehyde conjugates, suggesting a potential bioconversion route from 3-methylthiophene-2-carboxaldehyde. sigmaaldrich.comchemicalbook.com
Transformations Involving Thiophene-Based Intermediates
The synthesis of this compound can also be approached through the functionalization of pre-existing thiophene rings. These transformations often involve the introduction or modification of substituents on the thiophene core.
For example, starting with 3-methylthiophene, direct lithiation with a strong base like butyllithium (B86547) can generate a 2-lithiothiophene intermediate. wikipedia.org This nucleophilic species can then react with an electrophilic sulfur source to introduce the thiol group at the 2-position. wikipedia.org
Furthermore, various substituted thiophenes can serve as precursors. For instance, a series of novel thiophene derivatives have been prepared through nucleophilic substitution reactions on N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides using different sulfur nucleophiles. semanticscholar.org The synthesis of complex aromatic systems has also been achieved using thiophene intermediates, highlighting the versatility of the thiophene ring in organic synthesis. uvic.ca
Novel Approaches and Catalytic Methods for this compound Generation
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of thiophene derivatives, including this compound. These novel approaches often employ advanced catalytic systems to achieve high selectivity and yield under milder conditions.
Catalytic methods involving transition metals have shown significant promise. For instance, palladium-catalyzed cycloisomerization of 1-mercapto-3-yn-2-ols has been developed for the synthesis of substituted thiophenes. mdpi.com This method has been shown to be effective in various solvents, including ionic liquids, which allows for catalyst recycling. mdpi.com Gold and silver catalysts have also been employed in the transformation of mercapto-alkyne derivatives into thiophenes. mdpi.com
Metal-free approaches are also gaining traction. The use of Lawesson's reagent to convert levulinic acid, a biomass-derived platform chemical, into 5-methylthiophene-2-thiol (B1266635) demonstrates a sustainable route to thiophenethiols. royalsocietypublishing.org Additionally, iodocyclization reactions of sulfur-containing alkynes provide a metal-free pathway to iodinated thiophenes, which can be further functionalized. mdpi.com
Transition Metal-Catalyzed Synthetic Procedures
Transition metal catalysis is a cornerstone in the synthesis of thiophene derivatives, offering high efficiency and selectivity. Palladium, copper, and rhodium complexes are prominently used to construct the thiophene ring or to introduce functional groups onto a pre-existing ring.
Palladium catalysts, in particular, have been extensively used for C-C and C-S bond formations. A notable method involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. acs.org This reaction, typically catalyzed by a PdI₂/KI system, converts the acyclic precursor into a substituted thiophene in good to high yields. acs.org The process occurs through an intramolecular nucleophilic attack of the thiol group on the metal-coordinated triple bond. mdpi.com While this method has been generalized for various substituted thiophenes, its application for producing this compound would depend on the synthesis of the appropriate mercapto-yn-ol precursor. Another palladium-catalyzed approach is the cross-coupling of 3-methylthiophene-2-carbonyl chloride with various boronic acids to form thienyl ketones, demonstrating the functionalization of the 3-methylthiophene core. tandfonline.comtandfonline.com
Copper-catalyzed reactions also provide powerful tools for thiophene synthesis. For instance, a copper(I)-catalyzed multicomponent reaction can produce fully substituted thiophenes from readily available starting materials in a one-pot manner. acs.org This method involves the simultaneous formation of C-N, C-S, and C-C bonds, offering a direct route to highly functionalized thiophenes. acs.org Copper catalysis is also effective for coupling aldehydes with thiols to form thioesters, a reaction that tolerates the thiophene ring. rsc.org
Rhodium catalysts have been employed for the highly regioselective synthesis of substituted thiophenes through the transannulation reaction between 1,2,3-thiadiazoles and alkynes. organic-chemistry.org This method proceeds via a rhodium thiavinyl carbene intermediate, providing controlled access to specific substitution patterns on the thiophene ring. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Thiophene Derivatives
| Catalyst System | Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|
| PdI₂/KI | 1-Mercapto-3-yn-2-ols | Substituted thiophenes | Good to High | acs.org |
| Pd(PPh₃)₄ / Cs₂CO₃ | 3-Methylthiophene-2-carbonyl chloride, Arylboronic acids | 2-Aroyl-3-methylthiophenes | 46-91% | tandfonline.com |
| CuI / Et₃N | Triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolate, N-sulfonyl azides, terminal alkynes | Fully substituted thiophenes | Moderate to Good | acs.org |
| CuCl / DBU | 1-Phenylsulfonylalkylidenethiiranes, Terminal alkynes | Substituted thiophenes | Good | mdpi.com |
One-Pot Synthetic Strategies
One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for constructing the thiophene nucleus, which are applicable to the synthesis of this compound. tandfonline.com These often involve multicomponent reactions where three or more reactants combine in a single operation to form a complex product without isolating intermediates. tandfonline.com
One such strategy involves the reaction of terminal alkynes to selectively produce 2,5-disubstituted thiophene derivatives. sioc-journal.cn This procedure includes a C(sp)-C(sp) oxidative coupling, selective hydration, and intramolecular annulation. sioc-journal.cn Another efficient one-pot method for creating trisubstituted thiophenes involves the reaction of 3-morpholino-3-thioxopropanenitrile, cyclohexyl isocyanide, and α-haloketones in water. tandfonline.com
The Gewald reaction is a classic and versatile one-pot synthesis of 2-aminothiophenes, which are important precursors for other thiophene derivatives. impactfactor.orgpharmaguideline.com The reaction condenses an α-cyano ester (or related compound) with a ketone or aldehyde and elemental sulfur in the presence of a base. impactfactor.org For example, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate can be synthesized from ethyl cyanoacetate, acetylacetone, and sulfur. impactfactor.org Subsequent chemical modifications of the resulting aminothiophene could potentially yield this compound.
A one-pot approach has also been described for the synthesis of 3-methylthiophene-2-carboxaldehyde, a direct precursor to the corresponding thiol, starting from intermediates like dialkyl acetals of 2-mercaptoacetaldehyde. google.com
Table 2: Overview of One-Pot Synthetic Strategies for Thiophenes
| Reaction Name/Type | Key Reactants | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Multicomponent Reaction | 3-Morpholino-3-thioxopropanenitrile, isocyanide, α-haloketones | Trisubstituted thiophenes | Conducted in water | tandfonline.com |
| Gewald Reaction | Ketone/aldehyde, α-cyano ester, elemental sulfur | 2-Aminothiophenes | Base-catalyzed, versatile for polysubstituted thiophenes | impactfactor.orgpharmaguideline.com |
| Domino Reaction | 1,3-Enynes, mercaptoacetaldehyde | Tetrasubstituted thiophenes | Michael addition, carboannulation, oxidation sequence | organic-chemistry.org |
| C-S Coupling/Heterocyclization | (Z)-triisopropyl-(5-(2-phenylethynyl)oct-4-en-4-ylthio)silane, electrophile | Functionalized thiophenes | C-S bond formation followed by cyclization | mdpi.com |
Bio-based Synthetic Pathways from Renewable Resources
The development of synthetic routes from renewable feedstocks is a major goal in sustainable chemistry. While the field of bio-based organosulfur compounds is still emerging, significant progress has been made in synthesizing thiophene derivatives from biomass. royalsocietypublishing.org
A pioneering study demonstrated the synthesis of 5-methylthiophene-2-thiol (5-MTT), an isomer of the target compound, from levulinic acid. royalsocietypublishing.orgrsc.org Levulinic acid is a key platform chemical derived from the hydrolysis of cellulose, a major component of lignocellulosic biomass. royalsocietypublishing.org The conversion is achieved by reacting levulinic acid with Lawesson's reagent, which serves as a thionating agent. royalsocietypublishing.orgrsc.org This work proves the principle that S-heteroaromatic compounds can be prepared from non-fossil carbon sources. royalsocietypublishing.org
Further research has shown that methyl levulinate, also derived from biomass, can react with elemental sulfur to produce thiophene diesters, representing a more sustainable approach by avoiding phosphorus-based reagents like Lawesson's. researchgate.net Although these methods yield the 5-methyl isomer, they lay the groundwork for future research into producing other isomers, such as this compound, from renewable resources. The challenge remains in developing catalytic systems that can control the regiochemistry of the cyclization of biomass-derived precursors to favor the 3-methyl substitution pattern.
Regioselective Synthesis of Thiophene Thiols
Regioselectivity is paramount when synthesizing a specific isomer like this compound. The challenge lies in controlling the position of the methyl and thiol groups on the thiophene ring. Several strategies have been developed to achieve high regiocontrol in thiophene synthesis.
One powerful technique is the use of directed ortho-metalation, where a functional group on the thiophene ring directs a metalating agent (like n-butyllithium) to a specific adjacent position. Subsequent reaction with an electrophile introduces a substituent at that site. A related approach is the chemo- and regioselective bromine/lithium exchange reaction. mdpi.com For example, starting from 3,5-dibromo-2-trityloxymethylthiophene, the bromine at the 5-position can be selectively exchanged with lithium and then reacted with an electrophile. The remaining bromine at the 3-position can then be exchanged and reacted with a different electrophile, allowing for the controlled, stepwise introduction of substituents. mdpi.com This provides a clear pathway to multi-functionalized thiophenes with defined regiochemistry. mdpi.com
Metal-catalyzed cyclization of carefully designed acyclic precursors is another effective method for achieving regioselectivity. mdpi.com For instance, the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols provides a regioselective route to substituted thiophenes. mdpi.com Similarly, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes is reported to be highly regioselective. organic-chemistry.org The final substitution pattern of the thiophene product is determined by the structure of the acyclic starting materials.
Domino reactions, where a series of intramolecular reactions are triggered by a single event, can also offer high regioselectivity in the formation of complex thiophene structures. researchgate.net
Table 3: Methods for Regioselective Thiophene Synthesis
| Method | Key Principle | Example Application | Reference |
|---|---|---|---|
| Halogen/Lithium Exchange | Selective exchange of a specific halogen atom with lithium, followed by electrophilic quench. | Synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from a dibromo precursor. | mdpi.com |
| Metal-Catalyzed Cyclization | Intramolecular cyclization of a functionalized acyclic precursor where substituent positions are pre-defined. | PdI₂/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. | mdpi.com |
| Iodocyclization | Reaction of 1-mercapto-3-yn-2-ols with molecular iodine to form 3-iodothiophenes. | Conversion of various 1-mercapto-3-yn-2-ols to the corresponding 3-iodothiophene (B1329286) derivatives. | organic-chemistry.org |
| Domino Annulation | A cascade of reactions promoted by a single reagent to form the thiophene ring. | Three-component cascade annulation of β-ketothioamides. | scribd.com |
Chemical Reactivity and Reaction Mechanisms of 3 Methylthiophene 2 Thiol
Fundamental Thiol Reactivity Profiles
The thiol (-SH) group is the primary center of reactivity in 3-methylthiophene-2-thiol, exhibiting reactions typical of organosulfur compounds.
Deprotonation and Nucleophilic Reactivity of the Thiol Group
The hydrogen atom of the thiol group in this compound is acidic and can be removed by a base in a deprotonation reaction. smolecule.com Thiols are generally more acidic than their alcohol counterparts because the larger sulfur atom can better stabilize the resulting negative charge of the conjugate base, known as a thiolate. masterorganicchemistry.com
Upon deprotonation, the compound is converted into the 3-methylthiophene-2-thiolate anion. This thiolate is an excellent nucleophile, significantly more so than the corresponding neutral thiol. smolecule.commasterorganicchemistry.com Its potency allows it to readily participate in various nucleophilic substitution reactions. A classic example is the S_N2 reaction with alkyl halides, which results in the formation of thioethers (sulfides). smolecule.commasterorganicchemistry.com
The nucleophilic strength of a thiolate is directly related to its basicity, a relationship that can be quantified by a Brønsted plot. Kinetic studies on the nucleophilic aromatic substitution (S_NAr) reactions of various thiolate ions have yielded linear Brønsted plots, confirming that the reaction proceeds via a rate-limiting nucleophilic attack by the thiolate. nih.gov Although data for this compound is not specified, the principle applies broadly. A higher pK_a of the parent thiol corresponds to a more basic, and thus more nucleophilic, thiolate. nih.gov
Oxidation Pathways and Disulfide Formation
Oxidation is a characteristic reaction for thiols. smolecule.com The most common pathway involves the coupling of two thiol molecules to form a disulfide (R-S-S-R). smolecule.commasterorganicchemistry.com This conversion of this compound to bis(3-methylthiophen-2-yl) disulfide can be accomplished using a variety of mild oxidizing agents. masterorganicchemistry.comorganic-chemistry.org
The mechanism of oxidation can be complex and is often catalyzed by factors such as the presence of metal ions or the pH of the system. sci-hub.seresearchgate.net A general pathway for thiol-disulfide exchange involves three steps: deprotonation of the thiol to the more reactive thiolate, nucleophilic attack of the thiolate on a disulfide bond, and subsequent dissociation. researchgate.net While vigorous oxidation can lead to further oxidized sulfur species like sulfonic acids, the reaction can typically be controlled at the disulfide stage. sci-hub.sebiolmolchem.com
Condensation Reactions with Carbonyl Compounds
Consistent with general thiol reactivity, this compound can participate in condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. smolecule.com In these reactions, the nucleophilic sulfur atom attacks the carbonyl carbon. Under acidic catalysis, this typically leads to the formation of thioacetals (from aldehydes) or thioketals (from ketones). This reaction is a sulfur analog of acetal (B89532)/ketal formation from alcohols.
Advanced Reaction Studies and Mechanistic Insights
Beyond the fundamental reactions of the thiol group, this compound can engage in more complex transformations, particularly with highly reactive species or under conditions that target the thiophene (B33073) ring.
Reactions with Reactive Oxygen Species and Hydroxyl Radicals
The sulfur atom in this compound makes it susceptible to attack by reactive oxygen species (ROS), a reactivity profile with implications for antioxidant activity and atmospheric chemistry. smolecule.complos.org The reaction pathways differ depending on the specific ROS involved. researchgate.net
Hydroxyl Radical (•OH): As a powerful one-electron oxidant, the hydroxyl radical is expected to react rapidly. researchgate.net Studies on similar thiols and on the thiophene core suggest the reaction likely proceeds via hydrogen abstraction from the S-H bond, generating a 3-methylthiophen-2-ylthiyl radical (C₅H₅S-S•). smolecule.comresearchgate.netresearchgate.net
Hydrogen Peroxide (H₂O₂): The reaction with two-electron oxidants like H₂O₂ follows a different path. nih.gov The primary product of the reaction between a thiol and H₂O₂ is a sulfenic acid (-SOH). plos.orgresearchgate.net This sulfenic acid is a key intermediate that can undergo several subsequent reactions: it can be further oxidized to sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H), or it can react with another molecule of the parent thiol to form the corresponding disulfide. plos.orgnih.gov
Nucleophilic Substitution Reactions Involving the Thiophene Ring
Direct nucleophilic aromatic substitution (S_NAr) on the electron-rich thiophene ring is inherently difficult. wikipedia.org The ring system is more susceptible to electrophilic attack, particularly at the C5 position (para to the thiol group). wikipedia.org For a nucleophile to attack the ring, strong activation by electron-withdrawing groups or the presence of a good leaving group is typically required.
While no studies directly report on S_NAr reactions of this compound itself, data from analogous compounds illustrate the challenge. For instance, the reaction of 3-chloro-2-methylthiophene, an isomer of a chlorinated precursor, with a strong nucleophile like hydroxide (B78521) requires harsh conditions, underscoring the high kinetic barrier to substitution on the thiophene ring.
Heterocyclization Reactions and Ring-Closing Processes
This compound serves as a key precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-b]thiophenes. These reactions leverage the nucleophilicity of the thiol group and the reactivity of the thiophene ring to construct a new, annulated ring.
A well-established method for this transformation involves the reaction of a 2-thiophenethiol with a 1,2-dielectrophilic compound, such as bromoacetaldehyde (B98955) acetals. google.comias.ac.in The process typically proceeds in two stages:
S-Alkylation: The thiolate, generated in situ or by the addition of a base, first acts as a nucleophile, displacing a leaving group on the electrophile to form an intermediate sulfide. For instance, reacting 2-thiophenethiol with bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate leads to the formation of 2-((2,2-dimethoxyethyl)thio)thiophene. google.comias.ac.in
Intramolecular Cyclization: The intermediate is then treated with an acid catalyst, such as polyphosphoric acid. google.com This promotes the hydrolysis of the acetal to the corresponding aldehyde, which then undergoes an intramolecular electrophilic substitution reaction. The C3 position of the thiophene ring attacks the aldehyde, leading to cyclization, followed by dehydration to yield the aromatic thieno[2,3-b]thiophene (B1266192) system. google.comias.ac.in
This general strategy is considered an unambiguous synthesis for the thieno[2,3-b]thiophene core structure. ias.ac.in
| Reactant A (Thiol) | Reactant B (Electrophile) | Key Conditions | Fused Product | Reference |
|---|---|---|---|---|
| 2-Thiophenethiol | Bromoacetaldehyde dimethyl acetal | 1) K₂CO₃, Acetone, reflux 2) Polyphosphoric acid, heat | Thieno[2,3-b]thiophene | google.com |
| 3-Thiophenethiol | Bromoacetaldehyde diethyl acetal | - | Thieno[3,2-b]thiophene | ias.ac.in |
Thiol-Thione Tautomerism Investigations
Like other heterocyclic thiols, this compound can theoretically exist in two tautomeric forms: the aromatic thiol form (this compound) and the non-aromatic thione form (3-methyl-2,5-dihydrothiophene-2-thione or 3-methyl-4,5-dihydrothiophene-2-thione).
Figure 1: Thiol-thione tautomeric equilibrium for this compound.Comprehensive spectroscopic studies on simple thiophenethiols and their derivatives have demonstrated that the equilibrium overwhelmingly favors the thiol tautomer . scispace.comvdoc.pub This preference is attributed to the stability gained from maintaining the aromaticity of the thiophene ring.
Research utilizing various analytical methods provides strong evidence for the predominance of the thiol form:
NMR and IR Spectroscopy: Simple thiophenethiols consistently show characteristic SH stretching bands in their IR spectra and exhibit long-range couplings between the SH proton and ring protons in their NMR spectra. vdoc.pub For 2-thiophenethiols, coupling constants of J(SH-3) = 1.40-1.60 Hz and J(SH-5) = 0.90-1.0 Hz are characteristic identifiers of the thiol structure. vdoc.pub
Ionization Potential Measurements: Mass spectrometry studies analyzing the ionization potentials of gas-phase molecules, including 5-methyl-2-mercaptothiophene and 2,5-dimethyl-3-mercaptothiophene, have confirmed that these compounds exist mainly in their thiol forms. scispace.com
This body of evidence strongly suggests that this compound exists almost exclusively as the aromatic thiol under normal conditions.
| Spectroscopic Method | Key Finding for Thiophenethiols | Conclusion | Reference |
|---|---|---|---|
| IR Spectroscopy | Presence of SH stretching bands (3.94-3.99 µm). | Indicates presence of S-H bond, supporting thiol form. | vdoc.pub |
| NMR Spectroscopy | Observation of J(SH-ring H) couplings. For 2-thiols, J(SH-3) is 1.4-1.6 Hz. | Confirms the proton is on the sulfur atom. | vdoc.pub |
| Mass Spectrometry | Ionization potential measurements in the gas phase. | Data consistent with the thiol form being the major species. | scispace.com |
Carbon-Sulfur Bond Forming Reactions
The thiol group of this compound is nucleophilic and readily participates in reactions to form new carbon-sulfur (C-S) bonds. These reactions are fundamental to modifying the compound and incorporating the 3-methylthienylthio moiety into larger molecules.
S-Alkylation: The most common C-S bond-forming reaction is S-alkylation, where the thiol is treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agent, typically in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. This method is widely applicable for preparing a variety of alkyl thienyl sulfides.
Thio-Michael Addition: this compound can also undergo conjugate addition (Thio-Michael reaction) to α,β-unsaturated carbonyl compounds. In this reaction, the nucleophilic thiol adds to the β-carbon of the Michael acceptor, forming a new C-S bond and resulting in a β-thiocarbonyl product. This reaction provides an efficient route to functionalized thioethers.
| Reaction Type | Electrophile | Product Class | General Mechanism |
|---|---|---|---|
| S-Alkylation | Alkyl Halides (R-X) | Alkyl Thienyl Sulfides | Nucleophilic Substitution (SN2) |
| Thio-Michael Addition | α,β-Unsaturated Carbonyls | β-Thiocarbonyl Compounds | Conjugate Addition |
| S-Acetylation | Acyl Chlorides (RCOCl) | Thioesters | Nucleophilic Acyl Substitution |
Derivatization and Functionalization of 3 Methylthiophene 2 Thiol for Advanced Chemical Structures
Synthesis of Thioether and Related Sulfur-Containing Derivatives
The nucleophilic nature of the thiol group in 3-methylthiophene-2-thiol makes it readily amenable to S-alkylation, a fundamental transformation for the synthesis of thioethers. This reaction typically involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then undergoes substitution with an alkyl halide or another suitable electrophile. The choice of base and solvent can influence the reaction's efficiency.
Alkylation of thiophenic compounds, including 3-methylthiophene (B123197), has been explored as a method to increase their boiling points, facilitating their removal from fuel streams through distillation. acs.orgacs.orgresearchgate.net This process often utilizes olefins as alkylating agents in the presence of acidic catalysts like zeolites (e.g., HY, HBEA, and HMCM-22). researchgate.netresearchgate.net While this application focuses on the alkylation of the thiophene (B33073) ring, the principles of electrophilic attack can be conceptually extended to the S-alkylation of the thiol group.
In a more direct synthetic approach to thioethers, this compound can be reacted with various alkylating agents under basic conditions. The general reaction scheme is as follows:
Reaction: this compound + R-X → 2-(Alkylthio)-3-methylthiophene + HX
Where R is an alkyl or other organic moiety and X is a leaving group (e.g., halide).
The synthesis of thioethers from thiols is a well-established transformation in organic chemistry, often proceeding via SN2, SNAr, or metal-catalyzed thiolation pathways. acsgcipr.org The high nucleophilicity of thiolate anions makes these reactions generally efficient. thieme-connect.de
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH) | 2-(Methylthio)-3-methylthiophene |
| This compound | Benzyl Bromide | Base (e.g., K₂CO₃) | 2-(Benzylthio)-3-methylthiophene |
| This compound | 2-Methyl-2-butene | Zeolitic Catalyst | Ring-alkylated thioether derivatives |
Formation of Schiff Bases and Methanimine Derivatives
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are versatile intermediates in organic synthesis and are known for their wide range of biological activities. teikyomedicaljournal.com The formation of Schiff bases from thiophene derivatives typically involves the condensation of an amino-substituted thiophene with an aldehyde or ketone. ijcce.ac.irresearchgate.netscispace.com While this compound itself does not possess an amino group for direct Schiff base formation, it can be converted into a suitable precursor, such as an aminothiophene derivative.
Alternatively, the aldehyde or ketone functionality required for condensation can be introduced onto the thiophene ring. For instance, 3-methylthiophene-2-carboxaldehyde can serve as a key intermediate. google.com This aldehyde can then be reacted with various primary amines to yield the corresponding Schiff bases. The general reaction is a condensation reaction, often catalyzed by an acid or base, where water is eliminated. teikyomedicaljournal.com
A typical synthesis route would be:
Functionalization: Conversion of a 3-methylthiophene derivative to introduce an amino or carbonyl group.
Condensation: Reaction of the functionalized thiophene with a primary amine or a carbonyl compound.
For example, the condensation of a thiophene-based aldehyde with an amine is a common method. ijcce.ac.irresearchgate.net
| Thiophene Reactant | Amine/Carbonyl Reactant | Conditions | Product Class |
| 2-Amino-3-methylthiophene derivative | Benzaldehyde | Acid catalyst, reflux | Schiff Base |
| 3-Methylthiophene-2-carboxaldehyde | Aniline | Acid catalyst, reflux | Schiff Base |
| 2-Thiophenemethylamine | 4-Pyridinecarboxaldehyde | Glacial acetic acid, ethanol (B145695) | Methanimine Derivative mdpi.com |
The synthesis of (E)-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanimine has been reported through the cross-coupling of thiophene amines in the presence of a silver(I) ion, which acts as a catalyst for imine formation. mdpi.com
Halogenation and Functional Group Interconversion Strategies on the Thiophene Ring
Halogenated thiophenes are crucial intermediates in organic synthesis, particularly for metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. jcu.edu.au The regioselectivity of halogenation on the 3-methylthiophene ring is influenced by the directing effect of the methyl group and the reaction conditions.
Halogenation Methods:
Bromination: N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of thiophenes. The reaction conditions can be tuned to achieve mono- or di-bromination. jcu.edu.au
Iodination: N-Iodosuccinimide (NIS) in acetic acid can be used for the iodination of 3-alkylthiophenes, though it may produce a mixture of isomers. jcu.edu.au
Chlorination: Sulfuryl chloride in a polar solvent has been used for the chlorination of alkylthiophenes. jcu.edu.au Benzeneseleninyl chloride in the presence of aluminum chloride is another method for introducing a chlorine atom. jcu.edu.au
Functional Group Interconversion:
Functional group interconversion refers to the transformation of one functional group into another. fiveable.meimperial.ac.uk For halogenated 3-methylthiophene derivatives, common interconversions include:
Lithiation: Halogen-lithium exchange using organolithium reagents (e.g., n-butyllithium) to form highly reactive thienyllithium species. These can then react with various electrophiles. rroij.com
Cross-Coupling Reactions: Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon bonds, linking the thiophene ring to other aromatic or aliphatic moieties. jcu.edu.aucmu.edu
| Starting Material | Reagent(s) | Product | Transformation |
| 3-Methylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-3-methylthiophene | Bromination |
| 3-Methylthiophene | N-Iodosuccinimide (NIS) | 2-Iodo-3-methylthiophene | Iodination |
| 2-Bromo-3-methylthiophene | n-Butyllithium | 3-Methyl-2-thienyllithium | Halogen-Lithium Exchange |
| 2-Bromo-3-methylthiophene | Arylboronic acid, Pd catalyst | 2-Aryl-3-methylthiophene | Suzuki Coupling |
Integration into Complex Heterocyclic Systems
The thiophene ring serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. These annulated structures often exhibit unique electronic and biological properties. Thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines are two prominent examples of such systems derived from thiophene precursors. researchgate.netmdpi.comijacskros.comekb.eg
The synthesis of thieno[2,3-b]pyridines can be achieved through the cyclization of appropriately functionalized thiophenes. For instance, the reaction of 2-mercaptonicotinonitrile (B1308631) derivatives with chloroacetyl compounds can yield the thieno[2,3-b]pyridine (B153569) core. researchgate.net Similarly, the Gewald reaction, which involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, is a powerful tool for synthesizing 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines. scielo.br
The general strategy involves the construction of a second heterocyclic ring onto the 'b' face of the thiophene ring.
| Thiophene Precursor | Reagents | Fused Heterocyclic System |
| 2-Mercaptonicotinonitrile derivative | Chloroacetyl derivative | Thieno[2,3-b]pyridine researchgate.net |
| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | Thieno[2,3-d]pyrimidine ekb.eg |
| Methyl 2-aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol ijacskros.com |
These fused systems are of significant interest due to their diverse pharmacological activities. researchgate.netnih.gov
Development of Polymeric and Oligomeric Structures for Chemical Applications
Thiophene-based polymers and oligomers are a class of conducting polymers with applications in electronic devices such as organic field-effect transistors (OFETs) and light-emitting diodes. cmu.edumdpi.com 3-Methylthiophene can be polymerized to form poly(3-methylthiophene), a material whose electronic properties are influenced by the regioregularity of the polymer chain. google.com
Polymerization Methods:
Electrochemical Polymerization: This method involves the anodic oxidation of the monomer on an electrode surface, leading to the formation of a polymer film. google.com The presence of an initiator like 2,2'-bithiophene (B32781) can significantly increase the rate of polymer formation. google.com
Chemical Oxidative Polymerization: Reagents such as iron(III) chloride (FeCl₃) are commonly used to polymerize thiophene derivatives in solution. nih.gov
Oligomer Synthesis:
Well-defined thiophene oligomers are often synthesized using iterative cross-coupling reactions, such as the Stille or Suzuki reactions. cmu.edumdpi.comku.ac.ae This approach allows for precise control over the length and substitution pattern of the oligomer. For instance, a solid-phase synthesis approach using a traceless silyl (B83357) linker has been developed for the preparation of regioregular head-to-tail-coupled oligo(3-arylthiophene)s. cmu.edu This involves an iterative sequence of halogenation and Suzuki cross-coupling. cmu.edu
| Monomer/Precursor | Method | Product |
| 3-Methylthiophene | Electrochemical polymerization | Poly(3-methylthiophene) google.com |
| 3-Methylthiophene | Chemical polymerization with FeCl₃ | Poly(3-methylthiophene) |
| Halogenated 3-arylthiophene | Iterative Suzuki Coupling | Regioregular oligo(3-arylthiophene)s cmu.edu |
| 2,6-Bis(trimethylstannane) derivative & Brominated thiophene derivative | Stille Coupling | π-conjugated thiophene-containing oligomer mdpi.com |
The properties of these polymers and oligomers, such as solubility and conductivity, can be fine-tuned by introducing various substituents onto the thiophene ring. nih.gov
Spectroscopic and Structural Elucidation in 3 Methylthiophene 2 Thiol Research
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in mapping the chemical architecture of 3-methylthiophene-2-thiol. Each method offers a unique window into the molecule's properties, from the vibrations of its chemical bonds to the arrangement of its atoms and the nature of its electronic orbitals.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands that confirm the presence of the thiophene (B33073) ring, the methyl group, and, most importantly, the thiol group.
The key diagnostic band for the thiol functional group is the S-H stretching vibration. This typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. mdpi.com For instance, in related thiol compounds, the S-H stretch is observed near 2558 cm⁻¹. mdpi.com The C-S stretching vibration, which is also characteristic, is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
Vibrations associated with the substituted thiophene ring provide further structural confirmation. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically result in one or more bands in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are also highly characteristic of the substitution pattern on the thiophene ring. For a 2,3-disubstituted thiophene, these bands can be expected in the 800-900 cm⁻¹ range.
The methyl group attached to the ring at the C3 position will exhibit its own characteristic vibrations. The asymmetric and symmetric C-H stretching modes of the methyl group are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The corresponding deformation (bending) vibrations would appear near 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
Interactive Table: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak, Sharp |
| Aromatic C-H Stretch | Thiophene Ring | ~3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methyl (-CH₃) | ~2960, 2870 | Medium |
| C=C Stretch | Thiophene Ring | ~1600 - 1400 | Medium to Strong |
| C-H Bending (asym) | Methyl (-CH₃) | ~1450 | Medium |
| C-H Bending (sym) | Methyl (-CH₃) | ~1375 | Medium |
| C-S Stretch | Thiol/Thiophene | ~800 - 600 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon skeletons of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals for each type of proton. The thiol proton (-SH) is anticipated to appear as a singlet, with a chemical shift that can vary depending on solvent and concentration but is typically found between 3.0 and 4.0 ppm. The two aromatic protons on the thiophene ring will appear as two distinct doublets due to coupling with each other. Based on data from related 3-methylthiophene (B123197) compounds, the proton at C4 (H4) would likely resonate around 6.9 ppm, and the proton at C5 (H5) would be found slightly further downfield, around 7.2 ppm. chemicalbook.com The coupling constant between these two adjacent protons (³JH4-H5) is expected to be approximately 5-6 Hz. The methyl group protons (-CH₃) at the C3 position would appear as a sharp singlet further upfield, typically around 2.2-2.4 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfur atom and the substituents. The carbon atom attached to the thiol group (C2) would be significantly affected, as would the carbon bearing the methyl group (C3). The quaternary carbons, C2 and C3, would likely appear in the 125-140 ppm range. The two CH carbons of the thiophene ring, C4 and C5, are expected to resonate in the aromatic region, typically between 120 and 130 ppm. The methyl carbon (-CH₃) will give a signal at a much higher field, generally in the range of 15-20 ppm.
Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| -SH (singlet) | 3.0 - 4.0 | C2 (quat.) | 125 - 135 |
| H4 (doublet) | ~6.9 | C3 (quat.) | 135 - 145 |
| H5 (doublet) | ~7.2 | C4 | ~128 |
| -CH₃ (singlet) | 2.2 - 2.4 | C5 | ~125 |
| -CH₃ | 15 - 20 |
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives exhibit characteristic absorptions in the UV region due to π → π* transitions within the aromatic ring. For the analogous compound 2-thiophenethiol, the gas-phase UV absorption spectrum shows a broad band between 240 nm and 277.5 nm. rsc.org This absorption is attributed to the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π* ← π transition). A second, more intense absorption band is observed at shorter wavelengths, below 240 nm. rsc.org
The introduction of a methyl group and a thiol group to the thiophene ring in this compound is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted thiophene. Both the methyl group (an electron-donating group) and the thiol group can act as auxochromes, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, the main absorption bands for this compound in a non-polar solvent are predicted to be in the 240-290 nm range. The precise position and intensity of these bands can be influenced by the solvent polarity. biointerfaceresearch.com
Mass Spectrometry (LC ESI/MS, Mass-Analyzed Ion Kinetic Energy Spectroscopy)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
For this compound (C₅H₆S₂), the calculated monoisotopic mass is approximately 130.00 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 130. This peak would be the highest mass peak in the spectrum and would confirm the molecular formula. The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern, with a notable M+2 peak (at m/z 132) due to the natural abundance of the ³⁴S isotope.
Fragmentation of the molecular ion would provide further structural proof. Common fragmentation pathways for thiophenes involve the loss of substituents or ring cleavage. For this compound, likely fragmentation could include:
Loss of a hydrogen atom to give an ion at m/z 129.
Loss of the SH radical to form a stable methylthienyl cation at m/z 97.
Loss of a methyl radical to give a thiophenethiol cation at m/z 115.
Electrospray ionization (ESI), often coupled with liquid chromatography (LC), is a softer ionization technique. In negative ion mode ESI-MS, this compound would be expected to readily deprotonate to form the [M-H]⁻ ion at m/z 129. Tandem mass spectrometry (MS/MS) on this precursor ion would yield specific fragment ions confirming the structure.
Advanced Structural Analysis Methods
While spectroscopic methods define the connectivity and electronic nature of the molecule, advanced techniques like X-ray crystallography can determine its precise three-dimensional structure in the solid state.
X-ray Crystallography for Solid-State Molecular Architectures
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, a single-crystal X-ray structure for this compound has not been reported in the public literature. However, analysis of related structures, such as those containing 3-methylthiophen-2-yl moieties, provides insight into the likely solid-state conformation and intermolecular interactions. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis, Reduced Density Gradient)
The study of intermolecular interactions is crucial for understanding the supramolecular chemistry and crystal packing of thiophene derivatives. Techniques such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots provide valuable insights into the nature and strength of these non-covalent interactions.
Hydrogen Bonding: In thiophene-containing crystal structures, hydrogen bonds play a significant role in molecular assembly. While classical N-H···N or O-H···N hydrogen bonds are observed in derivatives with appropriate functional groups, weaker interactions like C-H···S, C-H···π, and N-H···π are also prevalent. nih.govmdpi.comnih.gov For instance, in some cocrystals of terthiophenes, molecules are held together by strong hydrogen bonds, C–H···π, and S···S interactions. mdpi.com The presence of a thiol group (-SH) in this compound introduces the possibility of S-H···S or S-H···π hydrogen bonds, which would influence its crystal packing. Although thiols are generally considered weak hydrogen bond donors, these interactions can be significant in directing molecular aggregation. wikipedia.orglibretexts.org
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular contacts in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule, and the distances from the surface to the nearest nucleus inside and outside the surface (dᵢ and dₑ) are used to create two-dimensional "fingerprint plots." These plots provide a summary of all intermolecular interactions.
For various thiophene derivatives, Hirshfeld surface analysis has revealed the relative contributions of different types of contacts. nih.goviucr.orgnih.gov A common finding is that H···H contacts make up the largest percentage of the surface, reflecting the prevalence of van der Waals forces. nih.goviucr.org Other significant interactions include C···H/H···C and S···H/H···S contacts. nih.goviucr.org In a study of a 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, the Hirshfeld analysis indicated the following contributions to the crystal packing: nih.goviucr.org
| Interaction Type | Contribution (Molecule A) | Contribution (Molecule B) |
| H···H | 57.1% | 57.3% |
| C···H/H···C | 30.7% | 30.7% |
| S···H/H···S | 6.2% | 6.4% |
Red spots on the dₙₒᵣₘ mapped Hirshfeld surface indicate close intermolecular contacts, often corresponding to hydrogen bonds. nih.govmdpi.com
Reduced Density Gradient (RDG) Analysis: RDG analysis is a method to visualize weak non-covalent interactions in real space. It is based on the electron density (ρ) and its gradient. A scatter plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) can distinguish between different types of interactions. researchgate.net
Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.
Weak van der Waals interactions are found around sign(λ₂)ρ = 0.
Strong repulsive interactions (e.g., steric clashes) occur at positive values of sign(λ₂)ρ.
The surfaces are typically color-coded, with blue indicating strong attraction, green indicating weak interactions, and red indicating repulsion. researchgate.net This technique provides a qualitative and quantitative picture of the non-covalent interactions governing the molecular structure.
Gas-Phase Spectroscopic Characterization of Radical Cations
The study of radical cations in the gas phase provides fundamental information about their electronic structure, reactivity, and fragmentation pathways. Techniques such as ion trap mass spectrometry and laser-induced fluorescence are employed to investigate these transient species.
Gas-phase reactions of aryl radical cations with neutral molecules, such as 2-butyne, have been studied to understand their reaction mechanisms. rsc.org These studies show that the initial interaction often leads to the formation of an adduct, which can then undergo rearrangement or fragmentation, typically involving the loss of a hydrogen atom or a methyl group. rsc.org
Theoretical studies on the gas-phase oxidation of thiols by hydroxyl radicals indicate that H-atom abstraction from the -SH group is a major reaction pathway. nih.govresearchgate.net This suggests that the S-H bond in the this compound radical cation could be a reactive site.
Kinetic studies of the gas-phase reactions of methyl-substituted thiophenes with nitrate (B79036) radicals have been performed to determine reaction rates and their temperature dependence. For 2-methylthiophene (B1210033) and 3-methylthiophene, the Arrhenius expressions for the reaction with the nitrate radical have been determined, providing quantitative data on their gas-phase reactivity. researchgate.net
| Reactant | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) |
| 2-Methylthiophene | k = (4 ± 2) × 10⁻¹⁶ exp[−(2200 ± 100)/T] |
| 3-Methylthiophene | k = (3 ± 2) × 10⁻¹⁵ exp[−(1700 ± 200)/T] |
These studies on analogous compounds provide a framework for predicting the gas-phase behavior of the this compound radical cation, which would be expected to exhibit rich chemistry involving the thiophene ring, the methyl substituent, and the thiol group.
Conformational Analysis and Rotational Isomerism
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotational isomerism can arise from the rotation of the methyl group and the thiol group relative to the thiophene ring.
The conformational landscape of substituted thiophenes has been explored using spectroscopic techniques, particularly microwave spectroscopy, in conjunction with quantum chemical calculations. A detailed study of the closely related 2-methylthiophene has provided precise information on its equilibrium structure and the barrier to internal rotation of the methyl group. mdpi.com
In 2-methylthiophene, the methyl group is attached to the C2 position of the thiophene ring. The barrier to internal rotation of this methyl group was determined from the analysis of the microwave spectrum. The potential barrier, V₃, hinders the free rotation of the methyl group. The experimentally determined V₃ value for 2-methylthiophene provides a good estimate for the rotational barrier of the methyl group in this compound, as the electronic environment is similar.
For the thiol group at the C2 position, rotation around the C-S bond would lead to different conformers. The relative energies of these conformers would be determined by steric interactions between the thiol hydrogen and the methyl group at the C3 position, as well as potential weak intramolecular hydrogen bonding between the thiol hydrogen and the ring sulfur atom.
Ab initio and density functional theory (DFT) calculations are powerful tools for mapping the potential energy surface of a molecule and identifying its stable conformers and the transition states connecting them. rsc.org For a complete conformational analysis of this compound, one would need to consider the rotation of both the methyl and thiol groups.
The following table summarizes the key rotational parameters determined for the parent isotopologue of 2-methylthiophene, which serve as a reference for understanding the rotational dynamics in similar molecules. mdpi.com
| Parameter | Description | Value |
| A | Rotational Constant | 5354.33 MHz |
| B | Rotational Constant | 2800.72 MHz |
| C | Rotational Constant | 1845.08 MHz |
| V₃ | Barrier to Methyl Internal Rotation | 2.5 kJ/mol |
| δ | Angle between internal rotor axis and a-principal axis | 15.2° |
These parameters are derived from the analysis of the rotational transitions observed in the microwave spectrum and provide a detailed picture of the molecule's geometry and internal dynamics. A similar approach would be necessary to fully characterize the conformational preferences and rotational isomerism of this compound.
Computational and Theoretical Investigations of 3 Methylthiophene 2 Thiol
Quantum Chemical Approaches for Molecular Properties
Quantum chemical methods are fundamental to computational studies, offering insights into the intrinsic properties of a molecule. These approaches solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. sci-hub.st
DFT calculations are instrumental in performing geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For thiophene (B33073) derivatives, methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed to achieve accurate optimized geometries. nih.govnih.gove3s-conferences.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.
Beyond structural prediction, DFT is used to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting intermolecular interactions. nih.gov
Table 1: Example of Calculated Bond Lengths for Thienothiophene Compounds using DFT (B3LYP/6-31G(d))
This table presents data for related thienothiophene structures to illustrate the type of results obtained from DFT calculations.
| Inter-atomic Distance | T1 (Monothienothiophene) (Å) | T2 (Dithienothiophene) (Å) | T3 (Trithienothiophene) (Å) |
| d1 | 1.36052 | 1.36002 | 1.35998 |
| d2 | 1.44337 | 1.44391 | 1.44391 |
| d3 | 1.38669 | 1.38756 | 1.38773 |
| d4 | 1.44337 | 1.43647 | 1.43627 |
| d5 | 1.36052 | 1.37118 | 1.37141 |
Source: Adapted from E3S Web of Conferences, 2022. researchgate.net
Ab initio and semi-empirical methods are alternative quantum chemical approaches for studying molecular systems.
Ab initio methods , Latin for "from the beginning," solve the Hartree-Fock equations without the use of experimental data, relying solely on fundamental physical constants. researchgate.net Methods such as Møller–Plesset (MP2) and Coupled Cluster (CCSD(T)) provide high accuracy but are computationally expensive, typically limiting their use to smaller molecules. nih.govresearchgate.net They are often used to refine energies for stationary points found on a potential energy surface. nih.govresearchgate.net
Semi-empirical methods are based on the same Hartree-Fock formalism but are significantly faster because they incorporate approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1, PM3, and those found in packages like MOPAC are much quicker than ab initio or DFT approaches, allowing for the study of very large molecular systems. wikipedia.orgnih.gov However, their accuracy is dependent on the molecule being studied being similar to the molecules used for their parameterization. wikipedia.org These methods have been applied to investigate the electronic and optical properties of substituted oligothiophenes. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO : The highest energy orbital containing electrons. It represents the molecule's ability to donate electrons, relating to its nucleophilicity. youtube.comossila.com
LUMO : The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, relating to its electrophilicity. youtube.comossila.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. nih.gov A small energy gap suggests the molecule is more reactive and can be easily excited, while a large gap indicates high stability. nih.gov DFT calculations are frequently used to compute the energies of these orbitals. e3s-conferences.org
Table 2: Example of Calculated Frontier Orbital Energies and Energy Gaps for Thiophene Derivatives using DFT
This table presents data for related compounds to illustrate the outputs of FMO analysis.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| Thiophene Derivative 8 | B3LYP/6-31G(d,P) | -4.994 | -1.142 | 3.852 |
| Monothienothiophene (T1) | B3LYP/6-31G(d) | -6.180 | -0.624 | 5.556 |
| Dithienothiophene (T2) | B3LYP/6-31G(d) | -5.688 | -1.399 | 4.289 |
| Trithienothiophene (T3) | B3LYP/6-31G(d) | -5.585 | -1.514 | 4.071 |
Source: Adapted from Molecules, 2024 nih.gov and E3S Web of Conferences, 2022. researchgate.net
Reaction Mechanism and Energetic Studies
Computational methods are also vital for exploring how a molecule reacts. By modeling reaction pathways and calculating the associated energy changes, researchers can predict the feasibility and kinetics of chemical processes.
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of the positions of its atoms. By mapping the PES, chemists can trace the path of a reaction from reactants to products. nih.gov Key features of a PES include:
Reactants and Products : Located at energy minima on the surface.
Transition States (TS) : Represent the highest energy point along the lowest energy reaction path, corresponding to the energy barrier that must be overcome. nih.gov
Computational studies on related molecules, such as the reaction of 2-methylthiophene (B1210033) with molecular oxygen, have utilized ab initio methods to optimize the geometries of reactants, transition states, and products on the PES. nih.govresearchgate.net This allows for the detailed investigation of complex reaction mechanisms, such as addition/elimination and hydrogen abstraction pathways. nih.govresearchgate.net
Once the stationary points on a PES are identified, thermochemical and kinetic data can be calculated to provide a quantitative understanding of the reaction.
Thermochemical analysis involves calculating changes in thermodynamic quantities like enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. These values determine whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous. For instance, in the oxidation of a related thiol compound, 3-methyl-2-butene-1-thiol, by an OH radical, the reaction pathways were found to be highly exothermic. nih.gov
Kinetic analysis focuses on the rate of a reaction. A key parameter is the activation energy or barrier height, which is the energy difference between the reactants and the transition state. nih.gov A lower barrier height implies a faster reaction rate. Theoretical studies on the reaction of 2-methylthiophene with oxygen found that reaction barriers were significantly high (>30 kcal mol⁻¹), indicating that the process is likely important only at high temperatures. nih.govresearchgate.net
Table 3: Example of Calculated Energetics for OH Radical Addition to 3-Methyl-2-butene-1-thiol
This table showcases the type of thermochemical and kinetic data derived from computational studies on a related thiol.
| Reaction Pathway | Enthalpy Change (kcal mol⁻¹) | Gibbs Free Energy Change (kcal mol⁻¹) | Barrier Height (kcal mol⁻¹) |
| Addition to C2 | -29.4 | -19.5 | -4.1 |
| Addition to C3 | -31.8 | -20.6 | -4.1 |
Source: Adapted from ACS Earth and Space Chemistry, 2024. nih.gov
Adsorption Energy Calculations on Catalyst Surfaces
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the adsorption behavior of thiophene and its derivatives on various catalyst surfaces. These investigations are crucial for understanding the mechanisms of hydrodesulfurization (HDS), a vital industrial process for removing sulfur from fossil fuels. While specific studies on 3-methylthiophene-2-thiol are not prevalent, research on the parent molecule, thiophene, provides significant insights into the adsorption process.
Theoretical calculations have explored the adsorption of thiophene on transition metal surfaces and model catalysts like Molybdenum disulfide (MoS₂). semanticscholar.org The interaction strength is found to vary depending on the metal, with reactive metal surfaces typically leading to strong chemisorption, characterized by significant binding energy and charge transfer between the surface and the molecule. researchgate.net In contrast, coinage metal surfaces tend to exhibit weaker physisorption. researchgate.net The order of interaction strength for thiophene on several transition metals has been reported as Ag < Au < Pd < Rh < Pt. researchgate.net
On MoS₂ cluster models, DFT calculations have been used to determine the preferred adsorption sites and energies, providing a basis for understanding how catalyst structure influences HDS activity. semanticscholar.org These computational models help to predict how substituents on the thiophene ring, such as the methyl and thiol groups in this compound, might alter the adsorption geometry and energy, thereby affecting the efficiency of the desulfurization process.
Prediction of Advanced Material Properties and Interactions
Thiophene derivatives are a significant class of organic compounds investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics, optical data storage, and telecommunications. researchgate.nettcichemicals.com Computational chemistry, primarily using DFT and Time-Dependent DFT (TD-DFT), plays a pivotal role in predicting and understanding the NLO response of these molecules. nih.govjournalirjpac.com The key parameters that quantify NLO properties are the linear polarizability (⟨α⟩) and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov
Theoretical studies have shown that the NLO response in thiophene-based molecules is highly tunable through structural modifications. nih.gov Introducing electron donor and acceptor groups, and extending the π-conjugated system, can significantly enhance NLO properties. nih.govnih.gov For instance, the insertion of thiophene rings as π-spacers has been observed to cause a remarkable increase in the NLO response. researchgate.net A lower highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap is generally associated with higher polarizability and a more significant NLO effect. nih.gov
Computational screening of designed thiophene derivatives allows for the rational design of materials with superior NLO characteristics. For example, studies on various complex thiophene-containing chromophores have shown that specific structural alterations can lead to substantial increases in hyperpolarizability values, identifying them as promising candidates for NLO materials. nih.govnih.gov
Table 1: Predicted NLO Properties for Various Thiophene Derivatives Note: The following data is for illustrative purposes, compiled from studies on different thiophene derivatives, not specifically this compound.
| Compound Class | Computational Method | Band Gap (eV) | Polarizability (⟨α⟩) (esu) | First Hyperpolarizability (β_tot) (esu) |
| Pyreno-based Chromophore (PYFD2) | M06/6-311G(d,p) | 2.340 | 1.861 x 10⁻²² | 2.376 x 10⁻²⁸ |
| DTS(FBTTh₂)₂-based Derivative (MSTD7) | M06/6-31G(d,p) | 1.333 | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ |
| Thieno[2,3-b]thiophene (B1266192) Derivative | Not Specified | 1.92 | Not Specified | Not Specified |
This table is interactive. Users can sort the columns to compare the properties of different compound classes.
The study of transport properties in materials derived from 3-methylthiophene (B123197) is critical for their application in electronics. While data on the electron transport of monomeric this compound is limited, research into its polymeric form, poly(3-methylthiophene), provides valuable information on its conductance properties.
A notable study investigated the thermal conductance of poly(3-methylthiophene) brushes grown from a surface. nih.gov This research demonstrated that by aligning the polymer chains, the thermal conductivity can be significantly improved. The study reported that poly(3-methylthiophene) brushes can achieve a through-plane thermal conductivity of more than 2 W/(m·K). nih.gov This represents a six-fold increase compared to spin-coated samples of a similar polymer, poly(3-hexylthiophene). nih.gov Such findings are significant as they demonstrate a pathway toward creating materials with high thermal conductivity, which is essential for thermal management in electronic devices.
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. mdpi.comchemrxiv.org The MEP map displays regions of varying electron potential on the van der Waals surface of a molecule. Different colors represent different potential values: red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net Green and yellow areas represent intermediate potential.
For thiophene derivatives, MEP analysis helps identify the most reactive sites. In studies of similar molecules like methyl-3-aminothiophene-2-carboxylate, the MEP map reveals that the negative potential is typically localized around electronegative atoms like oxygen and nitrogen, marking them as sites for electrophilic interaction. mdpi.com The hydrogen atoms of an amine group, for instance, would show a positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule like this compound would interact with other molecules, receptors, or surfaces. mdpi.comresearchgate.net
Quantum chemical calculations provide several key parameters, often referred to as global reactivity parameters, that help in quantifying the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov These parameters are derived from the energies of the frontier molecular orbitals, HOMO and LUMO. Important descriptors include chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). nih.govbohrium.com
Chemical Hardness (η) and Softness (σ) : Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. nih.gov It is calculated as half the difference between the ionization potential and electron affinity, which can be approximated by the HOMO-LUMO energy gap. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. nih.gov Softness is the reciprocal of hardness, so "soft" molecules have small energy gaps and are more reactive. nih.gov
Electrophilicity Index (ω) : This index measures the ability of a species to accept electrons, quantifying its electrophilic power. scielo.org.mx It is defined as ω = μ²/2η, where μ is the chemical potential (related to electronegativity). nih.gov A higher electrophilicity index indicates a better electrophile. scielo.org.mx
Studies on various thiophene derivatives have shown that modifications to the molecular structure can tune these reactivity parameters. For example, the introduction of different electron-accepting groups can lower the HOMO-LUMO gap, thereby decreasing hardness, increasing softness, and enhancing polarizability. nih.gov The HOMO-LUMO gap of methyl-3-aminothiophene-2-carboxylate, a related structure, suggests it has low kinetic stability and high chemical reactivity. mdpi.com
Table 2: Quantum Chemical Reactivity Descriptors for Thiophene Derivatives Note: The following data is for illustrative purposes, compiled from studies on different thiophene derivatives, not specifically this compound.
| Compound Class | HOMO-LUMO Gap (eV) | Hardness (η) (eV) | Softness (σ) (eV) |
| Pyreno-based Chromophores | 2.340–2.602 | 0.394–1.302 | 0.384–0.427 |
| DTS(FBTTh₂)₂-based Derivatives | 1.333–1.588 | Low | High |
| Methyl-3-aminothiophene-2-carboxylate | Low | Low | High |
This table is interactive. Users can sort the columns to compare the reactivity parameters of different compound classes.
Applications of 3 Methylthiophene 2 Thiol in Chemical Sciences and Materials Engineering
Role as a Chemical Intermediate and Building Block in Complex Organic Synthesis
3-Methylthiophene-2-thiol is a valuable intermediate in organic synthesis, primarily due to the high reactivity of its thiol group and the electronic properties of the substituted thiophene (B33073) ring. The thiol functionality serves as a potent nucleophile, enabling a variety of chemical transformations that are crucial for the construction of more complex molecular architectures. chemistrysteps.com Thiophene derivatives, in general, are recognized as important pharmacophores in medicinal chemistry, and the specific substitution pattern of this compound makes it a promising starting material for the synthesis of novel therapeutic agents. rsc.orgnih.goveprajournals.comencyclopedia.pub
One of the key applications of thiophenethiols is in the synthesis of fused heterocyclic systems, such as thieno[3,2-b]thiophenes. encyclopedia.pubmdpi.commdpi.comnih.govbeilstein-archives.org These fused-ring systems are of considerable interest due to their excellent optoelectronic properties and are widely used in the development of organic semiconductors. mdpi.com The synthesis of thieno[3,2-b]thiophenes can be achieved through the cyclization of appropriately substituted thiophenes, where the thiol group of a thiophenethiol acts as an intramolecular nucleophile. encyclopedia.pubmdpi.com For instance, a common strategy involves the reaction of a 3-halothiophene bearing an appropriate functional group at the 2-position with a sulfur nucleophile, followed by cyclization. mdpi.com In this context, this compound can be envisioned as a key precursor where the thiol group is already in place for subsequent annulation reactions to form the second thiophene ring.
The nucleophilic nature of the thiolate anion, readily formed by the deprotonation of the thiol group, allows for a range of S-alkylation and S-arylation reactions. chemistrysteps.com These reactions are fundamental in creating new carbon-sulfur bonds, which are integral to the structure of many biologically active molecules and functional materials. The reactivity of thiols and their corresponding thiolates in substitution and addition reactions makes this compound a versatile building block for introducing the 3-methylthiophenyl moiety into larger, more complex structures. chemistrysteps.comyoutube.com
Furthermore, the oxidation of thiols to disulfides is a common transformation that can be utilized to create symmetrical molecules or as a protecting group strategy in multi-step syntheses. chemistrysteps.com The disulfide derived from this compound could serve as a precursor for the controlled release of the active thiol or as a building block for polymers and other materials where disulfide linkages are desired.
The table below summarizes some of the key reactions where this compound can serve as a crucial intermediate.
| Reaction Type | Reagents | Product Type | Significance |
| S-Alkylation/S-Arylation | Alkyl halides, Aryl halides | Thioethers | Formation of new C-S bonds for complex molecule synthesis. |
| Michael Addition | α,β-Unsaturated carbonyls | Thioether adducts | Carbon-sulfur bond formation and functional group manipulation. |
| Thiol-Ene Reaction | Alkenes | Thioethers | Efficient and atom-economical C-S bond formation. |
| Oxidation | Mild oxidizing agents (e.g., I2, H2O2) | Disulfides | Dimerization and formation of disulfide-linked structures. |
| Cyclization (intramolecular) | Appropriately functionalized thiophenes | Fused heterocycles (e.g., Thieno[3,2-b]thiophenes) | Synthesis of advanced materials for electronics. |
Integration into Advanced Functional Materials
The unique electronic and chemical properties of this compound make it an attractive candidate for incorporation into a variety of advanced functional materials. Its applications span from organic electronics to sensing and porous materials.
Thiophene-based polymers are extensively used in organic electronic devices, particularly in organic solar cells (OSCs), due to their excellent charge transport properties and tunable electronic energy levels. rsc.orgresearchgate.netrsc.orgtaylorfrancis.comuni-ulm.de The performance of these devices is highly dependent on the molecular structure of the active materials. Donor-acceptor (D-A) copolymers, which consist of alternating electron-donating and electron-accepting units, have proven to be a successful strategy for designing efficient materials for OSCs. rsc.org
This compound can be utilized as a monomer in the synthesis of such D-A copolymers. The thiophene ring itself is an electron-rich (donor) unit, and the presence of the methyl group further enhances its electron-donating character. The thiol group at the 2-position provides a reactive site for polymerization, for example, through oxidative coupling or cross-coupling reactions, to form a polythiophene backbone. researchgate.net Functionalization of the polythiophene side chains is a common method to fine-tune the electronic properties, solubility, and morphology of the resulting polymer. nih.gov By incorporating the this compound unit, it is possible to create polymers with specific highest occupied molecular orbital (HOMO) energy levels, which is crucial for achieving a high open-circuit voltage in OSCs. rsc.orgnih.gov
The table below illustrates the potential role of this compound in the design of polymers for organic solar cells.
| Polymer Component | Role of this compound | Desired Property |
| Polymer Backbone | Monomer unit for polymerization via the thiol group. | Creates a conjugated system for charge transport. |
| Donor Unit | The 3-methylthiophene (B123197) moiety acts as an electron donor. | Influences the HOMO energy level and light absorption. |
| Side Chain Functionalization | The thiol group can be used to attach other functional groups. | Modifies solubility, morphology, and electronic properties. |
The thiol group of this compound provides an excellent anchor for immobilizing the molecule onto the surfaces of noble metal electrodes, such as gold. journalirjpac.com This self-assembly process leads to the formation of a stable and well-ordered self-assembled monolayer (SAM), which can be used to create chemically modified electrodes for various sensing applications. The sulfur atom of the thiol group forms a strong covalent bond with the gold surface, resulting in a robust and reproducible sensor interface.
Once the this compound SAM is formed, the exposed thiophene ring can be further functionalized or used directly as the sensing element. The electronic properties of the thiophene ring can be modulated by the binding of an analyte, leading to a detectable electrochemical signal. For instance, electrodes modified with poly(3-methylthiophene) have been used for the voltammetric determination of trace heavy metal ions like mercury(II). acs.org The interaction between the analyte and the modified surface can be monitored using various electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry.
The table below summarizes the key aspects of using this compound in sensing applications.
| Application | Principle | Role of this compound |
| Chemical Sensors | Formation of a self-assembled monolayer (SAM) on a gold electrode. | The thiol group acts as an anchor to the electrode surface. |
| Heavy Metal Detection | Complexation of metal ions with the thiophene moiety. | The thiophene ring serves as the recognition element. |
| Biosensors | Immobilization of biomolecules via the thiol group or functionalized thiophene. | Provides a stable platform for bioreceptor attachment. |
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. pnas.orgmdpi.commit.eduresearchgate.netprinceton.edu These materials are constructed from organic building blocks linked by strong covalent bonds. Thiophene-based monomers are attractive candidates for the synthesis of COFs due to their rigid and planar structure, which can facilitate the formation of ordered, porous networks. pnas.orgmdpi.commit.eduresearchgate.netprinceton.eduacs.orgresearchgate.netrsc.orgrsc.org
To be incorporated into a COF, a monomer must possess at least two reactive sites that can form covalent bonds with other monomers. This compound itself is monofunctional in the context of typical COF synthesis. However, it can be readily converted into a bifunctional or trifunctional building block. For example, further functionalization of the thiophene ring at other positions with reactive groups such as boronic acids, aldehydes, or amines would render it suitable for COF synthesis. The thiol group could also potentially participate in certain types of polymerization reactions to form porous networks. The resulting thiophene-containing COFs could exhibit interesting properties for applications in gas storage, separation, and catalysis. pnas.orgresearchgate.net
| Material Type | Synthetic Strategy | Potential Role of this compound Derivative |
| Covalent Organic Frameworks (COFs) | Condensation polymerization of bifunctional or trifunctional monomers. | A functionalized derivative of this compound can act as a rigid building block. |
| Conjugated Microporous Polymers (CMPs) | Oxidative coupling or cross-coupling of aromatic monomers. | Can be used as a monomer to create a porous, conjugated network. |
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules with a "push-pull" electronic structure, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated system, often exhibit large second-order NLO responses. journalirjpac.comacs.orgresearchgate.netrsc.orgnih.govacs.orgresearchgate.netnih.gov Thiophene and its derivatives are excellent π-conjugated linkers for the construction of such NLO chromophores. acs.orgresearchgate.netrsc.orgnih.govnih.gov
| NLO Chromophore Design | Role of this compound | Impact on NLO Properties |
| Push-Pull System | The 3-methyl and 2-thiol groups can act as electron donors. | Contributes to the intramolecular charge transfer responsible for NLO activity. |
| π-Conjugated Spacer | The thiophene ring serves as the conjugated bridge. | Facilitates electron delocalization between the donor and acceptor. |
| Functionalization Handle | The thiol group allows for the attachment of other groups. | Enables tuning of the electronic properties and optimization of the NLO response. |
Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, offering a promising technology for waste heat recovery and solid-state cooling. mdpi.comresearchgate.netucsb.eduresearchgate.netnih.govcore.ac.ukrsc.org Conducting polymers, particularly polythiophene derivatives, are being actively investigated as potential thermoelectric materials due to their low thermal conductivity, mechanical flexibility, and low-cost processing. mdpi.comucsb.eduresearchgate.netrsc.org
The thermoelectric performance of a material is evaluated by its figure of merit (ZT), which is directly proportional to the square of the Seebeck coefficient and the electrical conductivity, and inversely proportional to the thermal conductivity. For conducting polymers, a high electrical conductivity is typically achieved through chemical doping. ucsb.eduresearchgate.netrsc.org The structure of the polymer backbone and the nature of the side chains play a crucial role in determining the doping efficiency and the resulting thermoelectric properties. mdpi.com
Polymers derived from this compound could exhibit interesting thermoelectric properties. The methyl group can influence the polymer's morphology and packing, which in turn affects charge transport. The thiol group at the 2-position provides a site for polymerization. Furthermore, the presence of sulfur in the thiol group, in addition to the sulfur in the thiophene ring, might influence the electronic structure and doping behavior of the polymer. By carefully designing the polymer architecture and optimizing the doping process, it may be possible to enhance the thermoelectric performance of poly(this compound) and its copolymers. mdpi.comrsc.org
| Thermoelectric Property | Influence of this compound Monomer |
| Electrical Conductivity | The conjugated polythiophene backbone facilitates charge transport. Doping is crucial. |
| Seebeck Coefficient | The electronic structure of the polymer, influenced by the methyl and thiol groups, affects the Seebeck coefficient. |
| Thermal Conductivity | The inherent disorder in polymers generally leads to low thermal conductivity. |
Catalytic Applications and Studies
This compound, and structurally related organosulfur compounds, are significant in the study and application of various catalytic processes, particularly within the context of petroleum refining and chemical synthesis. The presence of both a thiophene ring and a thiol group provides unique electronic and coordinating properties that are exploited in catalysis.
Hydrodesulfurization (HDS) is a critical catalytic process for removing sulfur from petroleum products to meet environmental regulations. nih.govmdpi.com Thiophenic compounds are among the most refractory sulfur-containing molecules in petroleum feedstocks, making them key subjects for HDS research. 3-Methylthiophene is frequently used as a model molecule to study the performance of HDS catalysts. researchgate.net
The mechanism of HDS for thiophenic compounds generally follows two primary pathways: direct desulfurization (DDS) and hydrogenation (HYD). uu.nlresearchgate.net
Direct Desulfurization (DDS): In this pathway, the carbon-sulfur (C-S) bond is cleaved directly without prior hydrogenation of the thiophene ring. uu.nlresearchgate.net
Hydrogenation (HYD): This pathway involves the initial hydrogenation of the aromatic thiophene ring to form tetrahydrothiophene (B86538) intermediates, followed by the cleavage of the C-S bonds. researchgate.netdaneshyari.com
Research on catalysts like Rhenium Disulfide (ReS₂) has shown significant activity in the HDS of 3-methylthiophene. researchgate.net The performance of these catalysts is highly dependent on reaction conditions such as temperature and pressure. For instance, unsupported ReS₂ nanorods have demonstrated high efficiency in HDS processes. researchgate.net Similarly, cobalt-promoted Molybdenum Disulfide (Co-Mo/Al₂O₃) catalysts are standard in industrial HDS, with studies focusing on how promoter atoms like cobalt activate the C-S bond. nih.govuu.nl DFT calculations suggest that Co atoms on the edges of MoS₂ slabs play a crucial role in the C-S bond dissociation. uu.nl
| Catalyst | Optimal Temperature (°C) | Optimal Pressure (bar) | Max Predicted HDS Activity (%) |
|---|---|---|---|
| ReS₂ Nanorods | 400 | 20 | 74.38 |
Alkylation is another strategy employed in petroleum refining to manage sulfur compounds. This process increases the molecular weight of thiophenic compounds through reaction with olefins, which can facilitate their removal in subsequent stages. The alkylation of compounds like 3-methylthiophene has been studied using solid acid catalysts. researchgate.net
Heteropoly acids, such as H₃PW₁₂O₄₀ (HPW), supported on materials like magnesium fluoride (B91410) (MgF₂), have been investigated as catalysts for the alkylation of thiophenic compounds with olefins like 2-methyl-1-pentene. researchgate.net Research indicates that the catalytic activity increases with the loading of the heteropoly acid up to a certain point, beyond which deactivation can occur due to the strong adsorption of the alkylated products. researchgate.net In these reactions, thiophene itself shows lower reactivity compared to benzothiophene, with 3-methylthiophene's reactivity being influenced by the electronic effects of the methyl group. The process is characterized by the mono-alkylation of the thiophenic ring, while the olefin can undergo parallel reactions of oligomerization and isomerization. researchgate.net
The thiol and thiophene functionalities make this compound a potential candidate for use as a supporting ligand in catalysis. Thiol-based ligands are known for their ability to coordinate with a wide range of transition metals, forming stable complexes that can act as catalysts. researchgate.net The thiol group can be deprotonated to form a thiolate, which is a strong donor to metal centers. researchgate.net
Thiophenes themselves are generally poor donors but can engage in various reactions within organometallic compounds. researchgate.net The combination of a soft sulfur donor (thiolate) and a potential π-system interaction from the thiophene ring makes molecules like this compound interesting as "hemilabile" ligands. researchgate.net A hemilabile ligand contains at least two different functional groups, one that binds strongly to a metal center and one that binds weakly. researchgate.net This allows the ligand to reversibly open a coordination site on the metal, which is a crucial step in many catalytic cycles. researchgate.net Thiol(ate)s have been successfully employed as transient cooperative ligands in various hydrogenation and dehydrogenation reactions, where they can either accelerate or inhibit catalytic activity depending on the system. nih.gov
Studies on Environmental Chemical Behavior (Excluding Toxicity)
The environmental fate of volatile organosulfur compounds like this compound is largely determined by their atmospheric reactivity and interactions with naturally occurring oxidants.
Once released into the atmosphere, organosulfur compounds are subject to oxidation by various reactive species, primarily hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃) at night. nih.govnih.gov The atmospheric oxidation of thiophenes and thiols can lead to the formation of sulfur dioxide (SO₂) and subsequently sulfuric acid (H₂SO₄), contributing to acid rain and the formation of secondary organic aerosols (SOAs). nih.govresearchgate.net
For a molecule like this compound, oxidation can proceed via two main pathways:
Addition: The oxidant (e.g., •OH) can add to the double bonds of the thiophene ring. nih.gov
Abstraction: The oxidant can abstract a hydrogen atom, most likely from the highly reactive S-H bond of the thiol group. nih.gov
Theoretical studies on similar molecules indicate that the addition of •OH to the carbon-carbon double bond is often the dominant reaction pathway. nih.gov The nighttime oxidation of methylthiophene by NO₃ radicals is also a significant degradation pathway and a previously unrecognized route to the formation of gaseous oxygenated organosulfur compounds, which can contribute to aerosol formation. researchgate.net The atmospheric lifetime of thiophenic compounds is dependent on the concentration of these oxidants; for example, the lifetime of thiophene against NO₃ oxidation can be on the order of minutes under relevant atmospheric conditions. nih.gov
| Oxidant | Primary Reaction Pathway | Key Products/Consequences |
|---|---|---|
| Hydroxyl Radical (•OH) | Addition to C=C bonds; H-abstraction from S-H | Sulfur Dioxide, Sulfuric Acid, Secondary Organic Aerosols |
| Nitrate Radical (NO₃) | Addition to thiophene ring | Oxygenated Organosulfur Compounds, Aerosol Formation |
| Ozone (O₃) | Generally slow reaction | Longer atmospheric lifetime relative to radical oxidation |
The thiol (-SH) group is a well-known functional group with significant antioxidant activity. nih.gov Thiols can act as radical scavengers by donating their hydrogen atom to neutralize reactive free radicals, a process known as the Hydrogen Atom Transfer (HAT) mechanism. nih.gov This reactivity is central to the role of biological thiols like glutathione (B108866) in protecting cells from damage by Reactive Oxygen Species (ROS). plos.orgnih.gov ROS include species like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). plos.org
Thiophenols, which are structurally analogous to thiophenes with a thiol group, are effective radical scavengers and are considered potentially more effective than their phenol (B47542) counterparts due to the weaker S-H bond. nih.gov The reactivity of thiols with ROS is complex; they can react via short chain reactions that consume oxygen and may regenerate superoxide. nih.gov The deprotonated form of the thiol, the thiolate anion (S⁻), is highly reactive. nih.gov
Due to the presence of the thiol group, this compound is expected to exhibit antioxidant properties. It can react with and neutralize ROS, thereby mitigating oxidative stress. The primary mechanisms by which antioxidants like thiols function include: nih.gov
Hydrogen Atom Transfer (HAT): R-SH + X• → R-S• + XH
Single Electron Transfer followed by Proton Transfer (SET-PT): R-SH + X• → R-SH•⁺ + X⁻, followed by R-SH•⁺ → R-S• + H⁺
Computational studies suggest that in aqueous environments, a related mechanism called Sequential Proton Loss Electron Transfer (SPLET) may be dominant for thiophenols. nih.gov
Corrosion Inhibition Mechanisms of Thiophene Derivatives (General Context)
Thiophene and its derivatives have emerged as a significant class of organic corrosion inhibitors, particularly for protecting metals like steel, iron, and aluminum alloys in acidic environments. mdpi.comresearchgate.netrsc.org Their effectiveness stems from their molecular structure, which facilitates strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents. mdpi.comfrontiersin.org The primary mechanism of corrosion inhibition by thiophene derivatives involves the adsorption of these organic molecules onto the metal/solution interface, which blocks the active corrosion sites. researchgate.netnih.gov
The adsorption process is influenced by several factors, including the nature of the metal, the corrosive medium, the molecular structure of the inhibitor, and the presence of specific functional groups. rsc.orgfrontiersin.org Thiophene derivatives typically contain heteroatoms such as sulfur, nitrogen, and oxygen, as well as π-electrons within their aromatic ring system. frontiersin.orgnih.gov These features are crucial for the inhibition process. The sulfur atom in the thiophene ring, along with other heteroatoms in substituent groups, possesses lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds (chemisorption). mdpi.com Additionally, the π-electrons of the aromatic ring can interact with the metal surface. nih.gov
The adsorption of thiophene derivatives on a metal surface can occur through one or more of the following interactions:
Electrostatic attraction: In acidic solutions, the metal surface typically carries a positive charge, while the inhibitor molecule may exist as a protonated species or be influenced by the negatively charged anions (e.g., Cl⁻) adsorbed on the surface. This can lead to electrostatic attraction, a process known as physisorption.
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, resulting in the formation of a coordinate-type bond. This is a stronger form of adsorption and is often associated with the presence of heteroatoms (like the sulfur in the thiophene ring) and π-electrons. nih.govmdpi.com
Studies have shown that the adsorption of thiophene derivatives often follows established adsorption isotherms, such as the Langmuir, Freundlich, or Frumkin models. mdpi.comresearchgate.netresearchgate.netjournalirjpac.com These models help to describe the distribution of the inhibitor molecules between the bulk solution and the metal surface. The nature of the adsorption (physisorption, chemisorption, or a combination of both) can be inferred from thermodynamic parameters like the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com
Electrochemical studies, such as potentiodynamic polarization, reveal the effect of these inhibitors on the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net Thiophene derivatives are often classified as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. rsc.orgresearchgate.netjournalirjpac.com However, in some cases, they may act predominantly as cathodic or anodic inhibitors. researchgate.net
The efficiency of corrosion inhibition generally increases with the concentration of the thiophene derivative, up to a certain optimal concentration where maximum surface coverage is achieved. researchgate.netrdd.edu.iq The structure of the derivative plays a critical role; the presence of electron-donating groups can enhance the electron density on the molecule, facilitating stronger adsorption and higher inhibition efficiency. frontiersin.org Computational studies using Density Functional Theory (DFT) and molecular dynamics simulations are often employed to correlate the molecular structure of thiophene derivatives with their inhibition performance. frontiersin.orgjocpr.com Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated to predict the electron-donating and accepting abilities of the inhibitor molecules, respectively. frontiersin.orgjocpr.com
The table below summarizes findings from various studies on different thiophene derivatives, illustrating their performance under specific conditions.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |
| (3-hydroxy-4-((4-nitrophenyl)diazenyl)-5-(phenylamino)thiophen-2-yl)(phenyl)methanone | Carbon Steel | 1.0 M HCl | ~97% | 5 x 10⁻⁵ M | mdpi.com |
| 2-ethylamine thiophene | Steel | 0.5 M H₂SO₄ | 98% | 5 x 10⁻³ M | researchgate.net |
| 5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum Alloy | 1 M HCl | 96% | 10⁻³ M | rsc.org |
| Thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum Alloy | 1 M HCl | 94% | 10⁻³ M | rsc.org |
| Thiophene-imidazoline lauramide (S4-C11) | Carbon Steel | CO₂-saturated solution | 87.55% | 100 mg L⁻¹ | nih.gov |
Future Directions and Emerging Research Avenues
Advancements in Sustainable and Green Synthetic Methodologies
The imperative for environmentally benign chemical production is driving innovation in the synthesis of thiophene (B33073) derivatives. Future efforts for preparing 3-Methylthiophene-2-thiol are expected to move away from traditional methods that may rely on harsh conditions or hazardous reagents, toward more sustainable practices.
Key advancements are anticipated in the following areas:
Bio-based Feedstocks : A significant breakthrough has been the synthesis of 5-methylthiophene-2-thiol (B1266635) from levulinic acid, a platform chemical derived from lignocellulosic biomass. royalsocietypublishing.orgresearchgate.net A similar strategy could be envisioned for this compound, potentially utilizing other bio-based precursors to reduce reliance on fossil fuels. royalsocietypublishing.orgnih.gov Research into the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur further highlights a move away from unsustainable reagents like Lawesson's reagent. nih.govresearchgate.net
Green Solvents and Catalysts : Methodologies employing environmentally friendly solvents like ethanol (B145695) are being developed for the synthesis of halogenated thiophenes. nih.gov The use of 3-methylthiophene (B123197) itself has been identified as a sustainable, low-toxicity solvent for fabricating high-performance organic solar cells, showcasing the potential for thiophene derivatives to play a role in green chemistry applications. nih.gov
Atom Economy and Process Efficiency : Metal-free cyclization reactions and methods that use elemental sulfur directly as the sulfur source represent a more atom-economical approach to building the thiophene ring. organic-chemistry.org Future synthetic routes will likely focus on one-pot or tandem reactions that minimize waste and purification steps.
| Green Synthesis Strategy | Description | Potential Advantage for this compound Synthesis |
|---|---|---|
| Bio-based Precursors | Utilization of chemicals derived from renewable biomass, such as levulinic acid or methyl levulinate. royalsocietypublishing.orgnih.gov | Creates a sustainable production pathway, reducing the carbon footprint. |
| Environmentally Benign Solvents | Replacing hazardous solvents with greener alternatives like water or ethanol. nih.gov | Reduces environmental impact and improves process safety. |
| Transition-Metal-Free Catalysis | Employing methods that avoid heavy metal catalysts to prevent contamination and reduce costs. organic-chemistry.org | Leads to cleaner products and simpler purification protocols. |
| Use of Elemental Sulfur | Direct use of elemental sulfur as a cheap and abundant sulfur source, avoiding complex sulfurating agents. nih.govresearchgate.net | Improves atom economy and sustainability of the synthesis. |
Exploration of Novel Reactivity and Cascade Reaction Sequences
The thiol (-SH) group and the electron-rich thiophene ring are reactive sites that can be exploited for complex molecule synthesis. Future research will likely explore the unique reactivity of this compound, particularly in cascade reactions that efficiently build molecular complexity.
Thiol-ene "Click" Chemistry : The thiol-ene reaction, a robust and efficient "click" chemistry process, involves the addition of a thiol to an alkene. wikipedia.orgalfa-chemistry.com This reaction is known for its high yield, stereoselectivity, and tolerance of various functional groups. wikipedia.org The thiol group of this compound is an ideal handle for participating in such reactions, allowing for its facile conjugation to polymers, surfaces, and biomolecules under mild, often photoinitiated, conditions. alfa-chemistry.comillinois.edursc.org This opens avenues for surface patterning and the synthesis of advanced functional materials. wikipedia.org
Cascade Cyclizations : Thiols can act as initiators for radical-based cascade reactions. wikipedia.org For instance, visible-light-mediated cascade cyclization of 1,6-enynes with thiols has been developed to construct complex sulfur-containing polycyclic derivatives. rsc.org The radical generated from the thiol group of this compound could similarly trigger intramolecular or intermolecular cyclizations, providing rapid access to novel heterocyclic systems.
Rational Design of Derivatives for Highly Specific Material Functions
The functionalization of thiophenes is a cornerstone of modern materials science, with applications in organic electronics and optoelectronics. researchgate.net The 3-methyl and 2-thiol groups on the target compound serve as anchor points for rational design.
Organic Electronics : Thiophene-based molecules are widely used as organic semiconductors. researchgate.net The thiol group of this compound can be used to anchor the molecule to metal surfaces, such as gold electrodes, forming self-assembled monolayers (SAMs). acs.orgnorthwestern.edu Such SAMs are critical components in molecular electronics and can function as hole transport layers in organic solar cells. nih.gov Derivatives can be designed by extending the conjugation from the thiophene ring or by modifying the alkyl chain attached to the thiol, thereby tuning the electronic properties and molecular packing of the resulting monolayer. acs.org
Conjugated Polymers : The thiophene ring is a fundamental building block for conductive polymers. The thiol group offers a versatile point for modification, either before or after polymerization, to append functional side chains that can influence solubility, processability, and sensor capabilities. The thiol-ene reaction is a powerful tool for this type of polymer functionalization. illinois.edu
Advanced In Silico Modeling for Enhanced Property Prediction and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules before their synthesis. acs.orgmdpi.comresearchgate.net This approach is crucial for the rational design of novel materials based on the this compound scaffold.
Reaction Design : Theoretical calculations can elucidate reaction mechanisms, identify transition states, and predict reactivity. nih.gov This insight can guide the development of new synthetic methods and optimize conditions for reactions involving this compound, such as designing novel cascade sequences or predicting the regioselectivity of electrophilic substitution on the thiophene ring.
| Predicted Property (via DFT) | Relevance to Material Design | Example from Thiophene Research |
|---|---|---|
| HOMO/LUMO Energy Gap | Determines the electronic band gap, crucial for semiconductor and photovoltaic applications. acs.orgresearchgate.net | Calculations guide the synthesis of thiophene-based molecules with tailored band gaps for organic electronics. researchgate.net |
| Molecular Geometry/Planarity | Affects molecular packing in the solid state, which influences charge transport properties. acs.org | Studies on thiophene-pyrrole oligomers show how substituents impact backbone twisting and electronic properties. acs.org |
| Charge Distribution (MESP) | Indicates reactive sites for chemical modification and intermolecular interactions. researchgate.net | Electrostatic potential maps help predict sites for electrophilic aromatic substitution on the thiophene ring. researchgate.net |
| Absorption Spectra (TD-DFT) | Predicts how a molecule will interact with light, essential for dyes, sensors, and solar cells. acs.org | Simulated UV-Vis spectra help design thiophene derivatives that absorb light in specific regions of the solar spectrum. mdpi.com |
Potential in Emerging Chemical Technologies and Niche Applications
The unique functionalities of this compound make it a candidate for several high-value, niche applications at the forefront of chemical technology.
Nanotechnology and Biosensing : The strong affinity of sulfur for noble metals makes thiols ideal for functionalizing gold or silver nanoparticles. mdpi.comherts.ac.uk Derivatives of this compound could be used to create stable, functionalized nanoparticles for applications in drug delivery, bio-imaging, and diagnostics. mdpi.comnih.gov The thiophene moiety itself can be part of a larger, biologically active molecule, with the thiol group serving as the anchor to the nanoparticle carrier. nih.gov
Molecular Electronics : As mentioned, the ability of thiols to form highly ordered SAMs on metal surfaces is a key technology in molecular electronics. acs.orgesrf.frresearchgate.net Thiophene-containing SAMs are of particular interest due to their electronic properties. acs.org this compound could serve as a fundamental component for building molecular wires, switches, or sensors where the thiophene unit acts as the conductive element.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methylthiophene-2-thiol and its derivatives?
- Methodological Answer : The synthesis often involves functionalization of thiophene precursors. For example, acetylation of 2-amino-4-methylthiophene-3-carboxylic acid derivatives followed by hydrazide formation can yield intermediates like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide (compound 2 in ). These intermediates are further reacted with pyrazole or carbonyl reagents to form thiophene-based heterocycles. Key steps include refluxing with anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹).
- ¹H/¹³C NMR resolves methyl groups (δ ~2.5 ppm for CH₃) and thiophene protons (δ ~6.5–7.5 ppm).
- HPLC (methanol-water gradients) ensures purity (>98% by HPLC, as in ).
- Melting points (e.g., 213–226°C) are used for physical validation .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : Store at ambient temperatures in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture, acids, or bases to prevent hydrolysis of the thiol group. Personal protective equipment (PPE) such as gloves and lab coats is mandatory during handling due to potential irritancy .
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be optimized?
- Methodological Answer : Yield optimization involves:
- Catalyst selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling reactions, as seen in thieno[3,2-b]thiophene synthesis (40–67% yields in ).
- Solvent choice : Dry THF or CH₂Cl₂ minimizes side reactions.
- Stoichiometry : Using 1.2 equivalents of reagents (e.g., anhydrides) improves conversion .
Q. What strategies resolve contradictions in spectroscopic data for thiophene derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example, thiophene ring protons may shift due to electron-withdrawing substituents. Cross-validate using:
- High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 253.04 [M+H]⁺ in ).
- X-ray crystallography for unambiguous structural assignment .
Q. How can bioactivity assays be designed for this compound-based compounds?
- Methodological Answer :
- Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
- Anticancer evaluation : Employ MTT assays on cancer cell lines (e.g., compound 4b–k in showed activity via apoptosis induction).
- Mechanistic studies : ROS detection or DNA-binding assays (e.g., fluorescence quenching) elucidate pathways .
Q. What are the challenges in scaling up thiophene derivative synthesis?
- Methodological Answer : Key challenges include:
- Purification : Scaling reverse-phase HPLC is impractical; switch to column chromatography (silica gel, petroleum ether/EtOAc gradients).
- Byproduct control : Monitor impurities (e.g., fluoronaphthalene in ) via TLC or GC-MS.
- Safety : Exothermic reactions require controlled heating (e.g., reflux under Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
